2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride
Description
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride (CAS: 1029716-05-9) is a cyclopropane-containing amine derivative characterized by a methoxymethyl substituent on the cyclopropane ring and an ethylamine chain. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. The compound is also referred to as 1-(methoxymethyl)cyclopropan-1-amine hydrochloride or [1-(Methoxymethyl)cyclopropyl]amine hydrochloride . Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.65 g/mol (calculated from the formula).
Properties
IUPAC Name |
2-[1-(methoxymethyl)cyclopropyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-6-7(2-3-7)4-5-8;/h2-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTINAVKBYCSUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride typically involves the reaction of 1-(Methoxymethyl)cyclopropane with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is then subjected to hydrogenation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Ring
Key Observations :
- Electron Effects : The trifluoromethyl group (CF₃) increases lipophilicity and resistance to oxidative metabolism compared to methoxymethyl (OCH₃), which may improve blood-brain barrier penetration .
- Aromatic vs. Aliphatic Substituents : The bromophenyl analog introduces aromaticity, enabling interactions with hydrophobic pockets in biological targets (e.g., serotonin receptors) .
- Steric Bulk : The cyclopropylmethoxy group in the chlorophenyl derivative may reduce conformational flexibility, affecting binding affinity .
Variations in Amine Chain Length
Key Observations :
Receptor-Specific Analogs
Compounds from (e.g., N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine Hydrochloride (29) ), while structurally distinct, highlight the importance of cyclopropane in serotonin receptor modulation. These analogs feature extended arylalkyl chains and demonstrate functional selectivity for 5-HT2C receptors, suggesting that substituent positioning critically influences receptor interaction .
Biological Activity
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of its biological activity.
Chemical Structure and Properties
The chemical structure of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride can be represented as follows:
This compound features a cyclopropyl moiety that is significant in modulating its biological activity. The methoxymethyl group enhances lipophilicity, which is crucial for the compound's ability to penetrate biological membranes.
Research indicates that 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride acts primarily as a GPR88 agonist . GPR88 is a G protein-coupled receptor implicated in various neurological functions and disorders. Agonists of this receptor have been shown to influence dopaminergic signaling pathways, making them potential candidates for treating conditions such as addiction and mood disorders .
Pharmacological Evaluation
In a study conducted using CHO cells stably expressing GPR88, the compound demonstrated significant agonist activity with an effective concentration (EC50) of approximately 178 nM . This potency suggests that the compound could be a valuable tool in further understanding GPR88's role in neurological processes.
Case Studies and Findings
- Addiction Models : In vivo studies have shown that compounds similar to 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride can reduce alcohol self-administration in rodent models, indicating potential therapeutic effects for alcohol use disorders .
- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties, suggesting that they might mitigate neurodegeneration associated with various diseases .
- Comparative Studies : When compared with other GPR88 agonists, this compound showed comparable efficacy but with improved selectivity, making it a promising candidate for further development .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal critical insights into how structural modifications affect biological activity:
| Compound | Structure Modification | EC50 (nM) | Biological Activity |
|---|---|---|---|
| 2-PCCA | Parent structure | 355 | Moderate activity |
| RTI-13951-33 | Reference compound | 95 | High potency |
| 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride | Methoxymethyl addition | 178 | Significant GPR88 agonist |
These findings highlight the importance of specific functional groups in enhancing the potency and selectivity of compounds targeting GPR88.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclopropane ring-forming reactions. For example, cyclopropylamine derivatives can be prepared by reacting methoxymethyl-substituted cyclopropane precursors with ethylamine under controlled pH and temperature (e.g., 0–5°C in anhydrous THF). Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity, and stepwise purification via recrystallization to achieve >90% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include cyclopropane protons (δ 0.8–1.2 ppm, multiplet splitting due to J-coupling) and methoxymethyl groups (δ 3.3–3.5 ppm). Compare with reference spectra of structurally similar compounds like trans-[2-(2-chlorophenyl)cyclopropyl]methylamine hydrochloride .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy. Discrepancies in isotopic patterns may indicate impurities .
Q. What common chemical reactions does this compound undergo, and what are the expected products?
- Methodological Answer :
- Oxidation : Methoxymethyl groups may oxidize to carboxylic acids using KMnO₄/H₂SO₄, forming cyclopropane-carboxylic acid derivatives.
- Reduction : LiAlH₄ can reduce the amine to secondary alcohols, but cyclopropane rings typically remain intact .
- Substitution : Halogenation at the ethanamine chain (e.g., with PCl₅) yields chloro-derivatives for further functionalization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs targeting serotonin receptors (e.g., 5-HT2C)?
- Methodological Answer : SAR studies on cyclopropylmethylamine derivatives show that substituents on the cyclopropane ring (e.g., methoxymethyl) enhance receptor binding affinity. For example, replacing methoxy with bulkier groups (e.g., trifluoromethoxy) increases selectivity for 5-HT2C over 5-HT2B. Use radioligand binding assays (³H-LSD) and functional cAMP assays to quantify potency and bias .
Q. How to resolve contradictions in NMR data across studies for cyclopropylamine derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d6) or diastereomeric mixtures. For example, cyclopropane protons in DMSO may show upfield shifts due to hydrogen bonding. Use chiral HPLC to isolate enantiomers and acquire stereospecific NMR data. Cross-validate with X-ray crystallography if crystals are obtainable .
Q. What strategies mitigate side reactions during hydrochloride salt formation?
- Methodological Answer : Salt formation with HCl gas in diethyl ether at −20°C minimizes over-acidification. Monitor pH (target 4–5) and use excess amine to avoid free HCl residues. Purity is confirmed via ion chromatography (Cl⁻ content) and DSC (melting point consistency) .
Q. How does the methoxymethyl group influence functional selectivity in biased agonism studies?
- Methodological Answer : The methoxymethyl moiety enhances steric hindrance, favoring G-protein coupling over β-arrestin pathways in GPCRs. Use BRET assays to measure pathway bias. For example, in 5-HT2C, this group reduces β-arrestin recruitment by 40% compared to non-substituted analogs .
Q. What computational tools predict synthetic pathways for novel derivatives?
- Methodological Answer : AI-driven platforms (e.g., ChemPlanner) prioritize routes based on retrosynthetic feasibility and cost. Input the target structure to generate pathways, scoring steps by yield (≥70%), safety (low toxicity reagents), and scalability. Validate with DFT calculations for transition-state energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
